N-(1-Deoxy-D-fructos-1-yl)-L-leucine
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Overview
Description
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction occurs between reducing sugars and amino acids, leading to the formation of various compounds that contribute to the flavor, color, and aroma of foods. This compound is specifically formed from the reaction between D-fructose and L-leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-leucine typically involves the Maillard reaction. This reaction starts with the condensation of the carbonyl group of D-fructose with the amino group of L-leucine, forming a Schiff base. This intermediate then undergoes an Amadori rearrangement to form the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by controlling the reaction conditions such as temperature, pH, and the presence of catalysts. Vacuum dehydration has been shown to be an effective method to promote the formation of Amadori compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-leucine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-(1-Deoxy-D-fructos-1-yl)-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of Amadori compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes.
Industry: It is used in the food industry to enhance flavor and aroma in processed foods .
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-leucine involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through hydrogen bonding and other interactions with the target molecules .
Comparison with Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is similar to other Amadori compounds, such as:
- N-(1-Deoxy-D-fructos-1-yl)-glycine
- N-(1-Deoxy-D-fructos-1-yl)-histidine
- N-(1-Deoxy-D-fructos-1-yl)-arginine
These compounds share a similar structure, with the primary difference being the amino acid component.
Properties
Molecular Formula |
C12H23NO7 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8+,9?,10?,12+/m0/s1 |
InChI Key |
ZVFBUGZJZNDPOS-RAEIDRSQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC[C@@]1(C(C([C@@H](CO1)O)O)O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
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